![molecular formula C22H14Cl2N2OS B2743009 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956795-66-7](/img/structure/B2743009.png)
5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C22H14Cl2N2OS . It is a complex organic molecule that contains several functional groups, including a pyrazole ring, a carbaldehyde group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of the molecule. Attached to this ring are three phenyl rings (rings of six carbon atoms), one of which is substituted with two chlorine atoms and a sulfanyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has focused on synthesizing various pyrazole derivatives through different chemical reactions, demonstrating the compound's versatility as a precursor for creating a wide array of heterocyclic compounds. For example, the Vilsmeier–Haack reaction has been used to synthesize novel chalcone analogues and dipyrazolopyridines, indicating the potential for developing diverse derivatives with varied applications (Quiroga et al., 2010). Similar methodologies could potentially be applied to "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" for the synthesis of novel compounds.
Molecular Structure Analysis
The structural analysis of pyrazole derivatives, including X-ray crystallography, has provided detailed insights into their molecular geometry and electron distribution. Such studies are essential for understanding the reactivity and interaction of these compounds with various substrates, which is crucial for their application in medicinal chemistry and material science (Hu et al., 2010). By extension, studying the structure of "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" could reveal unique properties beneficial for specific applications.
Biological Activity Exploration
Although the focus is on excluding drug use, dosage, and side effects, the research into pyrazole derivatives' biological activities suggests a significant interest in their potential therapeutic benefits. For instance, synthesizing novel symmetric 1,4-dihydropyridines bearing a pyrazole moiety indicates ongoing research into their biological properties and potential applications in drug development (Thakrar et al., 2012). This area of research could be relevant for "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" in exploring non-therapeutic applications that leverage its biological activity.
Material Science and Catalysis
Pyrazole derivatives have also been explored for their applications in material science, including their use as catalysts in chemical reactions. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using sulfuric acid derivatives as recyclable catalysts highlights the potential of pyrazole compounds in catalysis and material synthesis (Tayebi et al., 2011). This suggests that "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" could find applications in developing new catalysts or materials with unique properties.
Eigenschaften
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-18-12-7-13-19(24)21(18)28-22-17(14-27)20(15-8-3-1-4-9-15)25-26(22)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHMKWKHJVPRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

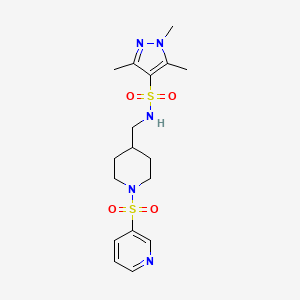
![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)


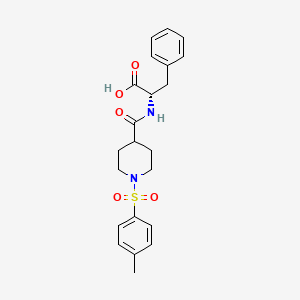
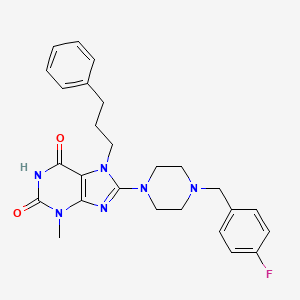
![(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide](/img/structure/B2742932.png)
![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)
![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)
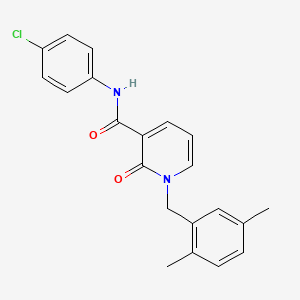

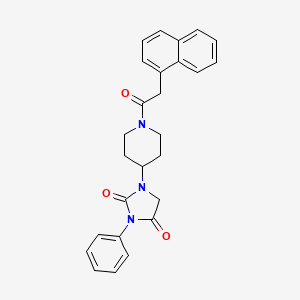
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one](/img/structure/B2742948.png)